molecular formula C31H64NO6PS B1152048 1-O-Hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine

1-O-Hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine

Cat. No. B1152048
M. Wt: 609.9
InChI Key: HWBAKTCCNWQOTL-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioester analogs of glycerophospholipids, in combination with Ellman’s reagent, are convenient colorimetric substrates for the measurement of phospholipase (PL) activity. Diheptanoyl thio-PC is a commonly-used colorimetric substrate for all PLA2s, with the exception of cPLA2 and platelet-activating factor acetylhydrolase (PAF-AH). Heptanoyl thio-PC is an analog of diheptanoyl thio-PC that contains an ether-linked saturated C16 moiety at the sn-1 position rather than a heptanoyl thiol ester. Porcine pancreatic and bee venom sPLA2 enzymes exhibit 10-13 fold less activity when assayed with heptanoyl thio-PC compared to diheptanoyl thio-PC. This decrease in activity has not been thoroughly investigated.

Scientific Research Applications

Synthesis and Hydrolysis Studies

  • The synthesis of short-chain phospholipid analogs, including compounds similar to 1-O-Hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine, has been explored for use in spectrophotometric assays of phospholipase A2. These studies are crucial for understanding enzyme-substrate interactions and the stereochemical configuration of such compounds (Aarsman et al., 1985).

Analog Synthesis for Biological Studies

  • Research has been conducted on the synthesis of carbamyl and ether analogs of phosphatidylcholines, including molecules structurally related to 1-O-Hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine. These compounds are useful for investigating the role of phospholipases in biological processes, such as the capture and lysis of liposomes in vivo (Agarwal et al., 1984).

Critical Micellar Concentration Analysis

  • The critical micellar concentration of compounds similar to 1-O-Hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine has been determined to understand their physical chemical characteristics. This information is vital for assessing how these compounds will behave in biological studies, particularly at concentrations typically used in such studies (Kramp et al., 1984).

Hypotensive Activity Exploration

  • Research into the hypotensive activity of similar phosphocholine compounds in animal models like spontaneously hypertensive rats has been conducted. This is important for understanding the potential therapeutic applications of these compounds in regulating blood pressure (Masugi et al., 1982).

Ether Analogues Synthesis

  • The synthesis of ether analogues of thio- and dithiophospholipids, which are structurally related to the compound , has been studied. Such research is essential for developing new phospholipid molecules with potential applications in various fields, including medicine and biochemistry (Markowska et al., 1993).

Enzymatic Synthesis Studies

  • Investigations into the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a compound similar to the one , have shown powerful antihypertensive activity and potential as a platelet-activating factor. Understanding the enzymatic pathways involved in the synthesis of such compounds is crucial for developing new pharmacological agents (Wykle et al., 1980).

Biological Activity Assays

  • Studies have been performed on the biological activity of compounds structurally similar to 1-O-Hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine in degranulating platelets and neutrophils. Such studies help in understanding the interaction of these compounds with biological systems and their potential therapeutic applications (Wykle et al., 1981).

properties

Molecular Formula

C31H64NO6PS

Molecular Weight

609.9

IUPAC Name

[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1

InChI Key

HWBAKTCCNWQOTL-SSEXGKCCSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC

synonyms

1-O-hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine

Origin of Product

United States

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